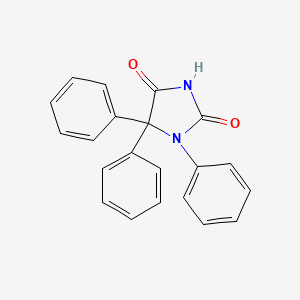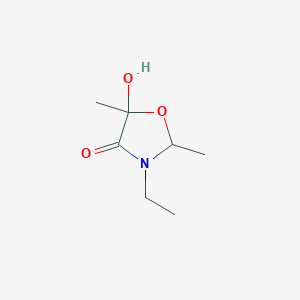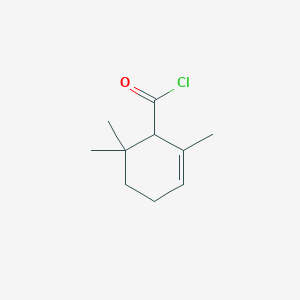
Ethylene piperidinophosphonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene piperidinophosphonite is a chemical compound with the molecular formula C7H14NO2P It is a phosphonite derivative that contains an ethylene bridge and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethylene piperidinophosphonite typically involves the reaction of piperidine with ethylene oxide in the presence of a phosphorous trichloride catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Ethylene Oxide} + \text{PCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylene piperidinophosphonite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonites.
Wissenschaftliche Forschungsanwendungen
Ethylene piperidinophosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of ethylene piperidinophosphonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit or activate specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethylene phosphite
- Piperidinophosphine
- Ethylene diphosphonite
Comparison: Ethylene piperidinophosphonite is unique due to the presence of both an ethylene bridge and a piperidine ring, which confer distinct chemical properties. Compared to ethylene phosphite, it has enhanced stability and reactivity. Piperidinophosphine lacks the ethylene bridge, making it less versatile in certain applications. Ethylene diphosphonite, while similar, has different reactivity patterns due to the presence of two phosphonite groups.
Eigenschaften
CAS-Nummer |
57842-12-3 |
|---|---|
Molekularformel |
C7H14NO2P |
Molekulargewicht |
175.17 g/mol |
IUPAC-Name |
1-(1,3,2-dioxaphospholan-2-yl)piperidine |
InChI |
InChI=1S/C7H14NO2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H2 |
InChI-Schlüssel |
HPWZEPKDCQDJTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


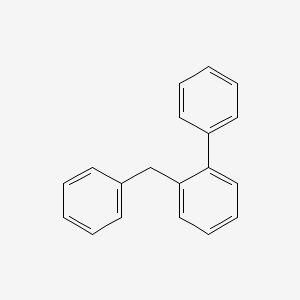
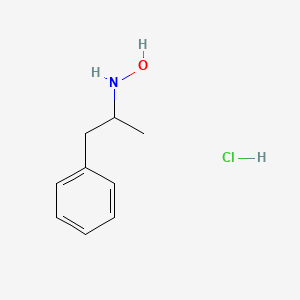


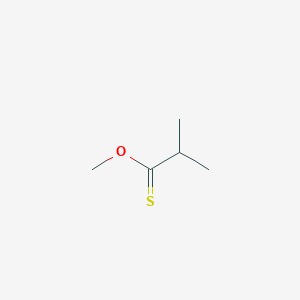


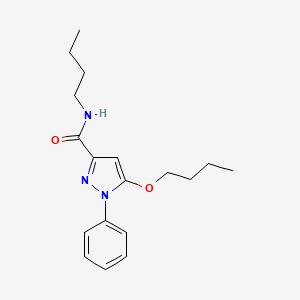

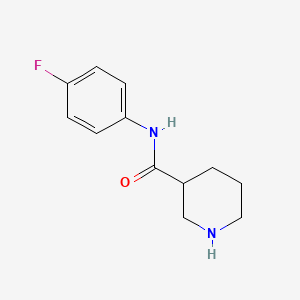
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
